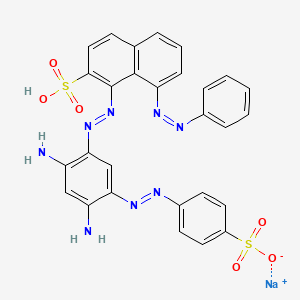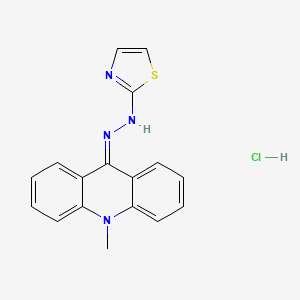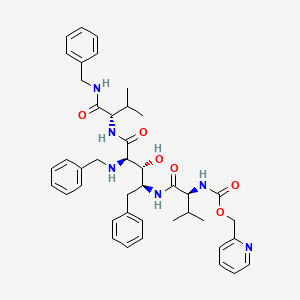
5H-Pyrimido(4,5-b)(1,4)benzothiazin-9(6H)-one, 7,8-dihydro-7,7-dimethyl-4-(4-(3-phenyl-2-propenyl)-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5779047 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of BRN 5779047 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve scaling up these laboratory procedures, with additional steps to purify and isolate the compound.
Chemical Reactions Analysis
BRN 5779047 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRN 5779047 can lead to the formation of carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
BRN 5779047 has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it can be used to study the effects of specific chemical modifications on biological systems. In medicine, BRN 5779047 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications include its use as a catalyst in various chemical processes and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of BRN 5779047 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which BRN 5779047 is used.
Comparison with Similar Compounds
BRN 5779047 is unique in its structure and properties, which distinguish it from other similar compounds. Some compounds that share structural similarities with BRN 5779047 include other benzo (B) thiophene derivatives. BRN 5779047’s specific reactivity and stability make it particularly valuable for certain applications. Comparing it with similar compounds highlights its unique ability to undergo specific reactions and interact with particular molecular targets.
Conclusion
BRN 5779047 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its potential and develop new applications.
Properties
CAS No. |
89513-70-2 |
|---|---|
Molecular Formula |
C25H29N5OS |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
7,7-dimethyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-one |
InChI |
InChI=1S/C25H29N5OS/c1-25(2)15-19-22(20(31)16-25)32-24-21(28-19)23(26-17-27-24)30-13-11-29(12-14-30)10-6-9-18-7-4-3-5-8-18/h3-9,17,28H,10-16H2,1-2H3/b9-6+ |
InChI Key |
ADJHXPQRPVJDOZ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1(CC2=C(C(=O)C1)SC3=NC=NC(=C3N2)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=NC=NC(=C3N2)N4CCN(CC4)CC=CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


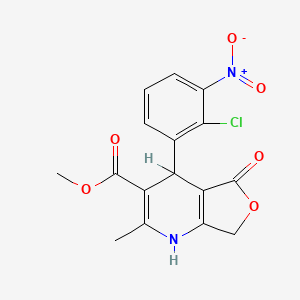
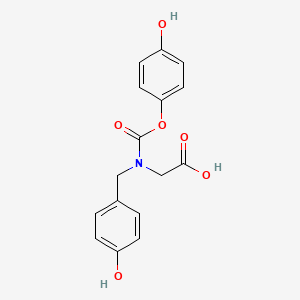
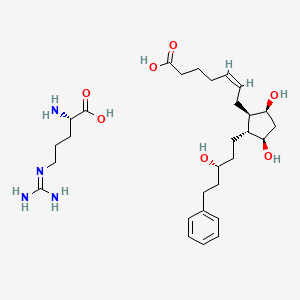

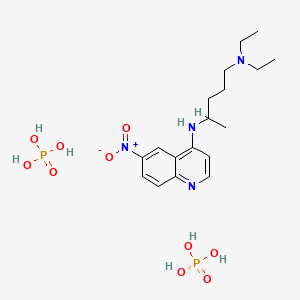
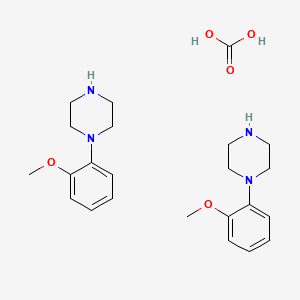
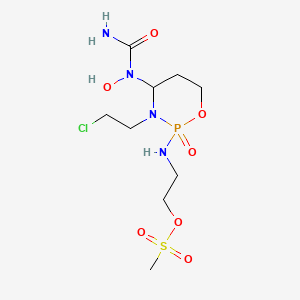
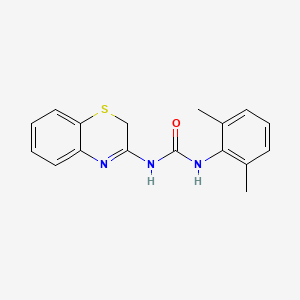
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
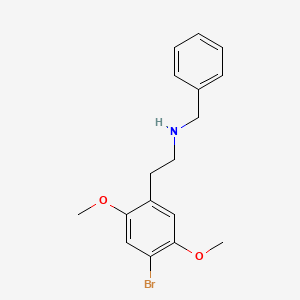
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
